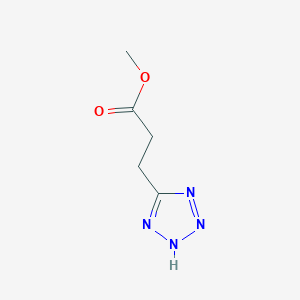

Methyl 3-(1H-tetrazol-5-yl)propanoate

Description

Historical Trajectory of Tetrazole Chemistry and its Analogues

The field of tetrazole chemistry dates back to 1885, when Swedish chemist J. A. Bladin first synthesized a derivative of this heterocyclic system. nih.gov For many years, research into these compounds was limited. However, from the mid-20th century onwards, interest in tetrazoles grew rapidly as their wide-ranging applications in medicine, agriculture, and material science became apparent. nih.gov

The most common and direct method for synthesizing the 5-substituted 1H-tetrazole core is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097), typically using sodium azide or hydrazoic acid. nih.govtandfonline.com Over the decades, numerous advancements have been made to improve the efficiency, safety, and substrate scope of this reaction. These include the use of various catalysts and reaction media, such as:

Lewis acids (e.g., zinc chloride, aluminum trichloride) to activate the nitrile. nih.govtandfonline.com

Brønsted acids or their salts (e.g., triethylammonium (B8662869) chloride) to generate hydrazoic acid in situ. tandfonline.com

Microwave-assisted synthesis to accelerate reaction times. thieme-connect.com

Heterogeneous and nanoparticle catalysts for easier separation and recycling. thieme-connect.com

Multicomponent reactions (MCRs) , which offer convergent and efficient pathways to diverse tetrazole scaffolds. nih.govacs.org

These synthetic developments have made a wide array of tetrazole analogues, including Methyl 3-(1H-tetrazol-5-yl)propanoate, readily accessible for research and development.

Fundamental Significance of Propanoate-Substituted Tetrazoles as Versatile Chemical Scaffolds

The significance of tetrazole-containing compounds in modern research, especially in drug discovery, is largely due to the tetrazole ring's role as a bioisostere for the carboxylic acid group. thieme-connect.com A bioisostere is a chemical substituent that can be interchanged with another to produce a compound with similar biological properties. This strategy is a cornerstone of medicinal chemistry for optimizing drug candidates.

The 5-substituted 1H-tetrazole moiety mimics a carboxylic acid in several key ways:

Acidity (pKa): The pKa of the N-H proton on the tetrazole ring (typically 4.5-4.9) is very similar to that of a carboxylic acid's O-H proton (typically 4.2-4.4). acs.org This means that at physiological pH (~7.4), both groups exist predominantly in their deprotonated, anionic forms, allowing them to engage in similar ionic interactions with biological targets like receptors and enzymes.

Planarity and Size: Both the tetrazolate anion and the carboxylate anion are planar, allowing them to occupy similar space within a binding pocket. nih.govmdpi.com

Hydrogen Bonding: Both groups can act as hydrogen bond acceptors.

However, replacing a carboxylic acid with a tetrazole ring can offer distinct advantages that improve a molecule's drug-like properties. nih.govnih.gov The tetrazolate anion is generally more lipophilic (less polar) than the corresponding carboxylate, which can enhance a molecule's ability to cross cell membranes and improve oral bioavailability. mdpi.comnih.govresearchgate.net Furthermore, the tetrazole ring is metabolically more stable than a carboxylic acid group, as it is less susceptible to certain metabolic transformations in the body. mdpi.com

Table 2: Comparison of Carboxylic Acid and 1H-Tetrazole as Bioisosteres

| Property | Carboxylic Acid (-COOH) | 5-Substituted 1H-Tetrazole (-CN4H) |

| Approximate pKa | 4.2 - 4.4 | 4.5 - 4.9 |

| Geometry of Anion | Planar (Resonance) | Planar (Aromatic) |

| Lipophilicity of Anion | Lower | Higher |

| Metabolic Stability | Susceptible to reduction & conjugation | Generally high |

The propanoate substituent in this compound provides an additional layer of versatility. The ester group can be easily hydrolyzed to the corresponding carboxylic acid, or it can be converted into amides or other functional groups. This allows the molecule to serve as a flexible scaffold, enabling chemists to readily attach it to other molecular fragments and build a diverse library of compounds for screening and development.

Overview of Research Orientations for this compound Studies

Research involving this compound is primarily focused on its application as a synthetic intermediate for creating more complex, high-value molecules. The main areas of investigation include medicinal chemistry, organic synthesis, and materials science.

Medicinal Chemistry and Drug Discovery: The most prominent application of this compound is in the synthesis of pharmaceutical agents. It serves as a key building block for molecules where the tetrazole ring acts as a carboxylic acid bioisostere. For example, derivatives of this scaffold are integral to the synthesis of Angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension. nih.gov Research in this area focuses on synthesizing novel analogues of existing drugs (like Valsartan) or entirely new chemical entities to explore their potential as antihypertensive, antioxidant, or enzyme-inhibiting agents. nih.gov

Organic Synthesis and Methodology: this compound is a useful substrate for developing and showcasing new synthetic methodologies. Its structure allows for reactions at the ester group, C-H functionalization of the alkyl chain, or substitution at the nitrogen atoms of the tetrazole ring. For instance, it can be used in the synthesis of complex heterocyclic systems like 3-(1H-tetrazol-5-yl)-indoles or other fused ring systems, which are themselves of interest for their potential biological activities. nih.gov

Materials Science: While less documented for this specific molecule, the broader class of tetrazole derivatives is heavily researched in materials science. Their high nitrogen content makes them precursors for high-energy-density materials (HEDMs), such as explosives or propellants. acs.orgrsc.org The tetrazole ring is also an excellent ligand for coordinating with metal ions, making it a valuable component in the construction of metal-organic frameworks (MOFs) used for gas storage or catalysis. Research in this domain could explore the use of this compound and its derivatives as building blocks for novel functional polymers and energetic materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2H-tetrazol-5-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-11-5(10)3-2-4-6-8-9-7-4/h2-3H2,1H3,(H,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXIQEODHISXKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=NNN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134558-05-7 | |

| Record name | methyl 3-(2H-1,2,3,4-tetrazol-5-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Strategic Derivatization of Methyl 3 1h Tetrazol 5 Yl Propanoate

Electrophilic and Nucleophilic Transformations at the Tetrazole Nucleus

The tetrazole ring is an aromatic heterocycle with a high nitrogen content, which governs its reactivity. The most significant feature of the 1H-tetrazole moiety is the presence of an acidic proton on one of the ring nitrogen atoms, allowing it to exist in two tautomeric forms (1H and 2H). nih.gov This acidity facilitates deprotonation to form a tetrazolate anion, which is a potent nucleophile that readily reacts with various electrophiles, most notably in N-alkylation and N-acylation reactions.

The alkylation of 5-substituted 1H-tetrazoles is a well-established transformation but is complicated by the ambident nucleophilicity of the tetrazolate anion, which typically leads to a mixture of two regioisomeric products: the 1,5- and 2,5-disubstituted tetrazoles. mdpi.comrsc.org The ratio of these isomers is influenced by several factors, including the nature of the substituent at the C5 position, the electrophile used, the solvent, and the reaction temperature. sci-hub.st

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (like K₂CO₃ or NaH) yields a mixture of N-1 and N-2 alkylated products. Studies on similar systems show that electron-withdrawing groups at the C5 position tend to favor the formation of the N-2 isomer, whereas electron-donating groups favor the N-1 isomer. sci-hub.st

N-Acylation: Treatment with acyl chlorides or anhydrides results in the formation of N-acyltetrazoles. These derivatives can be useful as activated esters in further transformations.

Ring Stability and Cleavage: While the tetrazole ring is generally stable, it can undergo cleavage under specific conditions, such as high temperatures or certain catalytic reactions, which can lead to the formation of azides or nitrenes as intermediates. sci-hub.st

| Reactant/Electrophile | Conditions | Primary Product Type(s) | Notes |

|---|---|---|---|

| Benzyl Bromide (BnBr) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Mixture of N-1-benzyl and N-2-benzyl tetrazoles | Regioisomeric mixture is common for N-alkylation. mdpi.com |

| Acetyl Chloride (AcCl) | Base (e.g., Pyridine) | Mixture of N-1-acetyl and N-2-acetyl tetrazoles | Products can be reactive acylating agents. |

| Methyl Iodide (CH₃I) | Base (e.g., NaH), Solvent (e.g., THF) | Mixture of N-1-methyl and N-2-methyl tetrazoles | A standard method for tetrazole alkylation. |

Modifications and Reactions Involving the Ester Moiety

The methyl ester group of Methyl 3-(1H-tetrazol-5-yl)propanoate is a classic electrophilic functional group susceptible to nucleophilic acyl substitution. These reactions allow for the conversion of the ester into a variety of other functional groups, providing a key handle for molecular diversification.

Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup, readily cleaves the ester to yield the corresponding carboxylic acid, 3-(1H-tetrazol-5-yl)propanoic acid. This transformation is often a crucial step, as the resulting carboxylic acid is a common bioisostere for drug design. nih.gov

Amidation: The ester can be converted directly into an amide by heating it with an amine (ammonolysis) or by using specific reagents that facilitate the reaction. This provides access to a wide range of primary, secondary, and tertiary amides.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst replaces the methyl group with a new alkyl or aryl group, forming a different ester. This is useful for modifying the steric or electronic properties of the side chain.

Reduction: Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), can reduce the ester to a primary alcohol, yielding 3-(1H-tetrazol-5-yl)propan-1-ol. This alcohol can then be used in subsequent synthetic operations, such as etherification or oxidation.

| Reaction Type | Reagents | Product Functional Group | Example Product Name |

|---|---|---|---|

| Hydrolysis | 1. NaOH (aq) / Δ 2. H₃O⁺ | Carboxylic Acid | 3-(1H-Tetrazol-5-yl)propanoic acid |

| Amidation | Amine (R-NH₂) / Δ | Amide | N-Alkyl-3-(1H-tetrazol-5-yl)propanamide |

| Transesterification | Ethanol (EtOH), H⁺ or EtO⁻ | Ethyl Ester | Ethyl 3-(1H-tetrazol-5-yl)propanoate |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Alcohol | 3-(1H-Tetrazol-5-yl)propan-1-ol |

Transformations of the Aliphatic Propanoate Linker

The three-carbon aliphatic chain connecting the tetrazole ring and the ester group is composed of saturated sp³-hybridized carbon atoms. This linker is generally the most chemically robust part of the molecule and is inert under many reaction conditions used to modify the tetrazole or ester functionalities. Its primary role is often as a spacer to position the other two functional groups.

Transformations targeting this linker are less common and typically require more forcing conditions.

α-Functionalization: The methylene (B1212753) group adjacent to the ester carbonyl (the α-carbon) is weakly acidic. Under strongly basic conditions (e.g., using lithium diisopropylamide, LDA), this position can be deprotonated to form an enolate, which can then react with electrophiles like alkyl halides in an α-alkylation reaction. However, achieving high selectivity can be challenging.

Radical Reactions: In principle, the C-H bonds of the aliphatic chain could be susceptible to free-radical reactions, such as radical halogenation. These reactions are often difficult to control and may lead to a mixture of products, limiting their synthetic utility.

Due to its general stability, the aliphatic linker is typically installed early in a synthetic sequence and carried through subsequent steps without modification.

Multicomponent Reaction Strategies Utilizing this compound Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single, one-pot operation to form a product that contains portions of all the starting materials. nih.gov While MCRs are exceptionally important in the chemistry of tetrazoles, their role is overwhelmingly focused on the synthesis of the tetrazole ring itself, rather than using a pre-formed tetrazole like this compound as a key scaffold in a subsequent MCR.

The most prominent MCR for tetrazole synthesis is the Ugi-azide reaction. mdpi.com In a typical Ugi-azide four-component reaction (UT-4CR), an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (often generated in situ from sodium azide) react to form a 1,5-disubstituted tetrazole. By choosing a nitrile-containing starting material, 5-substituted-1H-tetrazoles can also be accessed through related [3+2] cycloaddition strategies, which can be part of a multicomponent or domino sequence. researchgate.net

Therefore, a molecule like this compound is more accurately viewed as a potential product of an MCR strategy, rather than a starting substrate for one. For instance, its synthesis could be envisioned starting from methyl 4-cyano-4-oxobutanoate or a related precursor that undergoes cycloaddition with an azide (B81097) source. Once formed, the derivatization of the scaffold typically proceeds via the stepwise functionalization of the tetrazole ring or the ester moiety as described in the sections above, rather than through another MCR.

Methyl 3 1h Tetrazol 5 Yl Propanoate As a Pivotal Building Block in Organic Synthesis

Envisioning Complex Molecular Architectures via Methyl 3-(1H-tetrazol-5-yl)propanoate Integration

The strategic incorporation of this compound into synthetic routes enables the construction of intricate molecular frameworks that would be challenging to access through other methods. The bifunctional nature of this compound, possessing both a nucleophilic tetrazole ring and an electrophilic ester carbonyl, allows for sequential and selective reactions to build molecular complexity.

A notable example of its application is in the synthesis of substituted tetrazolyl derivatives. In a multi-step synthesis, "3-(tetrazol-5-yl)propionic acid methyl ester" was utilized as a key building block to construct a complex molecule featuring a 6-phenylchroman-2-yl moiety attached to the tetrazole ring. nih.gov The synthesis commenced with the N-alkylation of the tetrazole ring of this compound with a pre-functionalized epoxide, 2-(oxiran-2-yl)-6-phenylchromane, in the presence of cesium carbonate. nih.gov This reaction selectively forms a new carbon-nitrogen bond at the N-2 position of the tetrazole ring, leading to the formation of Methyl 3-{2-[2-hydroxy-2-(6-phenylchroman-2-yl)ethyl]-2H-tetrazol-5-yl}propionate. nih.gov Subsequent oxidation of the secondary alcohol and saponification of the methyl ester yielded the final complex acid derivative. nih.gov This synthetic strategy highlights how the inherent reactivity of the tetrazole moiety in this compound can be harnessed to link it to other complex fragments, thereby generating novel and elaborate molecular architectures.

Table 1: Synthesis of a Complex Chromane-Tetrazole Derivative

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound, 2-(Oxiran-2-yl)-6-phenylchromane | Cesium carbonate, Acetonitrile, Reflux | Methyl 3-{2-[2-hydroxy-2-(6-phenylchroman-2-yl)ethyl]-2H-tetrazol-5-yl}propionate |

| 2 | Methyl 3-{2-[2-hydroxy-2-(6-phenylchroman-2-yl)ethyl]-2H-tetrazol-5-yl}propionate | Dess–Martin periodinane, Dichloromethane | Methyl 3-{2-[2-oxo-2-(6-phenylchroman-2-yl)ethyl]-2H-tetrazol-5-yl}propionate |

| 3 | Methyl 3-{2-[2-oxo-2-(6-phenylchroman-2-yl)ethyl]-2H-tetrazol-5-yl}propionate | Alkaline conditions | 3-{2-[2-Oxo-2-(6-phenylchroman-2-yl)ethyl]-2H-tetrazol-5-yl}propanoic acid |

Applications in the Construction of Diversified Heterocyclic and Polycyclic Systems

The tetrazole ring is a versatile component in the construction of a wide range of heterocyclic and polycyclic systems. While direct examples starting from this compound in cycloaddition reactions are not extensively documented, the reactivity of the tetrazole moiety itself suggests its potential in such transformations. The tetrazole ring can act as a bioisosteric replacement for a carboxylic acid, and its derivatives are known to participate in various ring-forming reactions. uc.pt

For instance, tetrazole derivatives have been employed in the synthesis of complex fused heterocyclic systems. One approach involves the reaction of 1-amino-1H-tetrazole-5-thiol with α,β-unsaturated aldehydes to construct tetrazolo[5,1-b] nih.govnih.govpearson.comthiadiazine derivatives. researchgate.net This demonstrates the utility of the tetrazole core in forming fused ring systems.

Furthermore, tetrazolyl-substituted building blocks are valuable in Diels-Alder reactions for creating polycyclic frameworks. The reaction of ethyl 3-(1-phenyl-1H-tetrazol-5-yl)-1,2-diaza-1,3-butadiene-1-carboxylate with 2-acetyl-6-methyl-2,3-dihydro-4H-pyran affords a 3-(tetrazol-5-yl)-hexahydro-7H-pyrano[2,3-c]pyridazine derivative, a complex polycyclic system, in high yield. mdpi.com This highlights the potential of incorporating the tetrazole moiety into diene systems for the construction of intricate scaffolds.

Another powerful strategy for building diverse heterocyclic systems is the use of tetrazole-containing compounds in reactions with arynes. A selective synthesis of 3-(1H-tetrazol-5-yl)-indoles has been developed through the reaction of 2-(2-benzyl-2H-tetrazol-5-yl)-2H-azirines with in situ generated arynes. nih.gov This method allows for the construction of the indole (B1671886) ring system directly attached to the tetrazole moiety. The versatility of this approach suggests that derivatives of this compound could potentially be used to create novel indole-based structures with a propanoate side chain.

Strategies for Tailoring Molecular Diversity through Derivatization of the Compound

The presence of two distinct functional groups in this compound, the tetrazole ring and the methyl ester, provides ample opportunities for derivatization, enabling the generation of diverse molecular libraries for various applications.

Derivatization of the Tetrazole Ring:

The tetrazole ring contains acidic N-H protons and can be readily alkylated or acylated to introduce a wide range of substituents. The N-alkylation, as demonstrated in the synthesis of the chromane-tetrazole derivative, typically occurs at the N-1 or N-2 position and can be controlled by the choice of reagents and reaction conditions. nih.gov This allows for the introduction of various alkyl, aryl, and heterocyclic moieties, significantly expanding the chemical space accessible from this building block.

Table 2: Potential Derivatization Reactions of the Tetrazole Ring

| Reaction Type | Reagents | Potential Products |

| N-Alkylation | Alkyl halides, Epoxides | N-1 and N-2 substituted tetrazoles |

| N-Acylation | Acyl chlorides, Anhydrides | N-acylated tetrazoles |

Derivatization of the Methyl Ester Group:

The methyl ester functionality is a versatile handle for a variety of chemical transformations.

Hydrolysis (Saponification): The ester can be easily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 3-(1H-tetrazol-5-yl)propanoic acid. nih.gov This transformation is often crucial for improving water solubility and for mimicking the carboxylic acid group in biological systems.

Amide Formation: The methyl ester can be converted into a wide range of amides through reaction with primary or secondary amines. This transformation can be achieved directly via aminolysis, often requiring elevated temperatures, or more commonly through the use of amide coupling reagents after hydrolysis to the carboxylic acid. sci-hub.seresearchgate.net This allows for the introduction of diverse substituents and the formation of peptide-like linkages.

Reduction: The ester group can be reduced to the corresponding primary alcohol, 3-(1H-tetrazol-5-yl)propan-1-ol, using reducing agents such as lithium aluminum hydride or sodium borohydride. researchgate.net This transformation provides access to a new class of derivatives with different physicochemical properties and potential biological activities.

Table 3: Potential Derivatization Reactions of the Methyl Ester Group

| Reaction Type | Reagents | Potential Products |

| Hydrolysis | NaOH, LiOH | 3-(1H-tetrazol-5-yl)propanoic acid |

| Amide Formation | Amines (R¹R²NH) | N,N-disubstituted 3-(1H-tetrazol-5-yl)propanamides |

| Reduction | LiAlH₄, NaBH₄ | 3-(1H-tetrazol-5-yl)propan-1-ol |

By strategically combining these derivatization strategies, a vast library of compounds can be synthesized from this compound, each with unique structural features. This highlights the immense potential of this compound as a pivotal building block for the exploration of novel chemical entities in various fields of chemical science.

Comprehensive Spectroscopic Characterization and Structural Elucidation of Methyl 3 1h Tetrazol 5 Yl Propanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For Methyl 3-(1H-tetrazol-5-yl)propanoate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The propanoate chain gives rise to two characteristic triplets, one for the methylene (B1212753) group adjacent to the tetrazole ring (C5-CH₂) and another for the methylene group adjacent to the carbonyl carbon (Cα-CH₂). The methyl ester group will appear as a sharp singlet. The N-H proton of the tetrazole ring is expected to be a broad singlet, and its chemical shift can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique electronic environment will produce a distinct signal. Key resonances will include those for the carbonyl carbon of the ester, the carbon atom of the tetrazole ring, the two methylene carbons of the propanoate chain, and the methyl carbon of the ester group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C=O | - | ~172 |

| C5 (tetrazole) | - | ~155 |

| O-CH₃ | ~3.7 (s, 3H) | ~52 |

| Cα-CH₂ | ~2.9 (t, 2H) | ~33 |

| Cβ-CH₂ | ~3.2 (t, 2H) | ~25 |

| N-H (tetrazole) | Variable (broad s, 1H) | - |

Note: Predicted values are based on analogous structures and typical chemical shift ranges. 's' denotes singlet, and 't' denotes triplet.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. A cross-peak between the signals of the Cα-CH₂ and Cβ-CH₂ protons would confirm their connectivity within the propanoate chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for the O-CH₃, Cα-CH₂, and Cβ-CH₂ groups based on the chemical shifts of their attached protons.

The protons of the Cβ-CH₂ group correlating to the C5 carbon of the tetrazole ring.

The protons of the Cα-CH₂ group correlating to the carbonyl carbon (C=O).

The protons of the O-CH₃ group correlating to the carbonyl carbon (C=O).

Mass Spectrometry for Precise Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. The experimentally determined exact mass of the [M+H]⁺ or [M-H]⁻ ion would be compared to the calculated theoretical mass to confirm the molecular formula of C₅H₈N₄O₂.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 157.0720 |

| [M-H]⁻ | 155.0574 |

| [M+Na]⁺ | 179.0539 |

Common fragmentation pathways in the mass spectrum might involve the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group (-COOCH₃), or cleavage of the propanoate chain.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would display several characteristic absorption bands:

A broad absorption band in the region of 3200-2500 cm⁻¹ corresponding to the N-H stretching vibration of the tetrazole ring, often overlapping with C-H stretching vibrations.

Strong C-H stretching vibrations from the methylene and methyl groups would appear in the 3000-2850 cm⁻¹ region.

A very strong and sharp absorption band around 1730 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group. docbrown.inforesearchgate.net

N=N and C=N stretching vibrations of the tetrazole ring are expected in the 1600-1400 cm⁻¹ region.

A strong C-O stretching vibration from the ester group would be observed in the 1300-1100 cm⁻¹ range. docbrown.inforesearchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3200-2500 (broad) | N-H stretch (tetrazole) |

| 3000-2850 | C-H stretch (aliphatic) |

| ~1730 (strong) | C=O stretch (ester) |

| 1600-1400 | N=N, C=N stretch (tetrazole ring) |

| 1300-1100 (strong) | C-O stretch (ester) |

Computational and Theoretical Chemistry Investigations of Methyl 3 1h Tetrazol 5 Yl Propanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of Methyl 3-(1H-tetrazol-5-yl)propanoate. By using a functional such as B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), the molecular geometry can be optimized to its lowest energy state. nih.gov From this optimized structure, a wealth of information regarding the molecule's electronic nature can be derived.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.

From these orbital energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net Electronegativity describes the tendency of the molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. researchgate.net The electrophilicity index provides a measure of the molecule's ability to act as an electrophile. researchgate.net

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors for this compound

| Parameter | Value | Unit |

| HOMO Energy | -7.2 eV | electron Volts |

| LUMO Energy | -1.5 eV | electron Volts |

| Energy Gap (ΔE) | 5.7 eV | electron Volts |

| Electronegativity (χ) | 4.35 | eV |

| Chemical Hardness (η) | 2.85 | eV |

| Global Electrophilicity Index (ω) | 3.32 | eV |

Note: These values are representative and would be obtained from DFT calculations.

Analysis of the molecular electrostatic potential (MEP) map further illuminates the electronic landscape of the molecule. The MEP map visualizes the charge distribution, highlighting electron-rich regions (typically colored red) that are susceptible to electrophilic attack, and electron-deficient regions (colored blue) which are prone to nucleophilic attack. For this compound, the nitrogen atoms of the tetrazole ring are expected to be the most electron-rich sites, while the hydrogen on the N1 position and the carbonyl carbon of the ester group would be relatively electron-poor.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, this compound is a flexible molecule with several rotatable bonds. Molecular dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of the molecule over time. These simulations model the movement of atoms and molecules based on a force field that describes the potential energy of the system.

Furthermore, MD simulations are invaluable for studying intermolecular interactions, particularly in the condensed phase. The tetrazole ring, with its multiple nitrogen atoms and the N-H group, is a potent participant in hydrogen bonding. nih.gov Simulations of multiple this compound molecules can reveal the preferred hydrogen bonding patterns and other non-covalent interactions that govern the molecule's packing in a solid state or its solvation in a liquid. nih.gov The simulations can quantify the strength and lifetime of these interactions, providing a detailed picture of the supramolecular assembly.

Delving into the Tautomeric Preferences and Dynamics of the 1H-Tetrazole Moiety

A well-established characteristic of 5-substituted tetrazoles is the existence of tautomers. nih.gov For this compound, the tetrazole ring can exist in two principal tautomeric forms: the 1H-tautomer and the 2H-tautomer. These tautomers differ in the position of the hydrogen atom on the tetrazole ring.

Computational methods are highly effective in determining the relative stability of these tautomers. By calculating the electronic energy of each tautomer, it is possible to predict which form is more favorable. In the gas phase, theoretical calculations often suggest that the 2H-tautomer is slightly more stable. nih.gov However, in solution, the 1H-tautomer is typically the predominant form due to its interactions with the solvent molecules. nih.gov

Table 2: Calculated Relative Energies of 1H and 2H Tautomers of this compound

| Tautomer | Relative Energy (Gas Phase) | Relative Energy (Aqueous Solution) |

| 1H-tautomer | 0.0 kcal/mol (Reference) | 0.0 kcal/mol (Reference) |

| 2H-tautomer | -1.5 kcal/mol | +2.0 kcal/mol |

Note: These values are illustrative and represent typical findings from computational studies.

Beyond static energy calculations, computational methods can also be used to study the dynamics of tautomerization. By identifying the transition state for the proton transfer between the nitrogen atoms, the activation energy for the tautomerization process can be calculated. This provides insight into the rate at which the two tautomers interconvert under different conditions.

Predictive Modeling for Reaction Mechanisms and Selectivity

Computational chemistry serves as a powerful predictive tool for understanding the reaction mechanisms and selectivity of this compound. For instance, in reactions involving the tetrazole ring, such as alkylation, there are two potential sites for reaction on the nitrogen atoms (N1 and N2).

By modeling the reaction pathways for alkylation at both positions, the activation energies for each pathway can be calculated. The pathway with the lower activation energy will be the kinetically favored one, thus predicting the major product of the reaction. These calculations can be further refined by including solvent effects to provide a more accurate prediction of the reaction outcome in a specific medium.

Furthermore, the local reactivity descriptors, such as the Fukui functions, can be calculated to identify the most reactive sites within the molecule for both nucleophilic and electrophilic attack. researchgate.net For the tetrazole ring, these calculations can pinpoint which nitrogen atom is most susceptible to electrophilic attack, providing a theoretical basis for the observed regioselectivity in its reactions. This predictive capability is invaluable for designing synthetic routes and understanding the chemical behavior of this compound.

Emerging Research Directions and Future Perspectives for Methyl 3 1h Tetrazol 5 Yl Propanoate in Chemical Innovation

Potential Roles in Advanced Materials Science and Engineering Applications

Currently, there is a notable absence of published research specifically detailing the application of Methyl 3-(1H-tetrazol-5-yl)propanoate in advanced materials science and engineering. The broader class of tetrazoles has been explored for use in the development of energetic materials, polymers with high thermal stability, and as ligands in the formation of metal-organic frameworks (MOFs). The high nitrogen content of the tetrazole ring can contribute to high heats of formation, a desirable property in energetic materials. Furthermore, the thermal stability of the tetrazole ring makes it an attractive component for heat-resistant polymers. However, specific studies that harness these potential attributes in this compound have not been found.

Development of Chemical Probes for Fundamental Biological System Interrogation

The development of chemical probes is a critical area of chemical biology for understanding complex biological systems. While tetrazole-containing molecules have been incorporated into various biologically active compounds, there is no specific literature available on the design, synthesis, or application of this compound as a chemical probe. The structural features of this compound, including the tetrazole ring and the methyl ester, could theoretically be modified to incorporate reporter tags or reactive groups for target identification, but such research has not yet been reported.

Exploration in Novel Catalytic and Supramolecular Assemblies

The use of tetrazole derivatives as ligands in catalysis and as building blocks in supramolecular chemistry is an emerging area of interest. The nitrogen atoms of the tetrazole ring can coordinate with metal centers, making them potential components of novel catalysts. Similarly, the hydrogen-bonding capabilities of the N-H group in the tetrazole ring could be exploited in the design of self-assembling supramolecular structures. At present, there are no specific studies in the scientific literature that describe the exploration of this compound for these purposes.

Uncharted Territories in Synthetic Methodology and Compound Application

The synthesis of 5-substituted-1H-tetrazoles is a well-established area of organic chemistry, with various methods available. However, novel synthetic routes that offer improved efficiency, safety, or substrate scope are always of interest. Research into uncharted territories for the application of this compound is, by definition, not yet published. The future exploration of this compound could involve its use as a precursor for more complex molecules, its incorporation into novel pharmaceutical scaffolds, or its application in as-yet-unforeseen areas of chemical technology. As of now, the scientific community has not published research that charts these new territories for this specific compound.

Q & A

Q. What are the established synthetic routes for Methyl 3-(1H-tetrazol-5-yl)propanoate, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves coupling tetrazole derivatives with propanoate precursors. For example, a multi-step approach may include:

Tetrazole Ring Formation : Cyclization of nitriles with sodium azide in the presence of ammonium chloride under reflux (e.g., in DMF at 120°C for 24 hours).

Esterification : Reaction of the tetrazole-containing intermediate with methyl chloroacetate in anhydrous dichloromethane, using triethylamine as a base .

Critical parameters include:

- Catalyst Selection : Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature Control : Excess heat can lead to decomposition of the tetrazole moiety.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the ester group (δ ~3.6–3.8 ppm for methyl protons) and tetrazole ring protons (δ ~8.5–9.5 ppm).

- X-ray Diffraction (XRD) : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles of the tetrazole-propanoate linkage .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (expected m/z for C₅H₈N₄O₂: 156.06).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between predicted and observed data (e.g., unexpected NMR splitting patterns) require:

Cross-Validation : Compare XRD-derived bond angles with DFT-calculated geometries to identify tautomeric forms (e.g., 1H vs. 2H-tetrazole isomers).

Dynamic NMR Studies : Variable-temperature NMR can detect rotational barriers in the ester-tetrazole system.

Crystallographic Refinement : Use SHELXL to model disorder or hydrogen-bonding networks that distort spectral data .

Q. What strategies improve synthetic yield and purity of this compound?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and minimizes side-product formation .

- Purification via Recrystallization : Use ethanol-water mixtures (4:1 v/v) to isolate high-purity crystals.

- In Situ Monitoring : LC-MS tracks intermediate stability; abrupt pH shifts during workup can hydrolyze the ester group.

Q. How does this compound interact with biomolecules like bovine serum albumin (BSA) or DNA?

- Methodological Answer :

- Fluorescence Quenching Studies : Static quenching dominates BSA interactions, with binding constants (Kₐ) calculated via Stern-Volmer plots. Hydrophobic forces and hydrogen bonds stabilize the complex .

- DNA Intercalation Assays : UV-Vis titration and ethidium bromide displacement experiments reveal intercalative binding. Van der Waals interactions dominate, as shown by minor changes in DNA melting temperature .

Q. What computational tools are effective in predicting the reactivity and stability of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess solvation effects on the tetrazole ring’s tautomeric equilibrium.

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites (e.g., N2 in the tetrazole ring) prone to electrophilic attack .

- Docking Software (AutoDock Vina) : Predict binding poses with enzyme active sites (e.g., cyclooxygenase-2) for drug design applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.